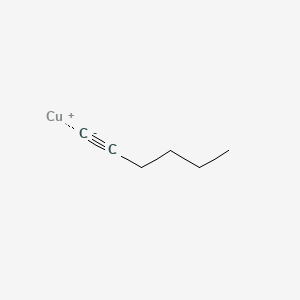

1-Hexynylcopper

Description

1-Hexynylcopper is an organocopper compound with the chemical formula Cu–C≡C–C₅H₁₁. It is a critical reagent in organic synthesis, particularly in conjugate addition reactions and nucleophilic substitutions. The compound is typically synthesized via transmetallation reactions, where a copper salt reacts with a pre-formed organolithium or Grignard reagent. For example, in reductive lithiation/cupration procedures, 1-hexynylcopper is generated by reacting an organolithium precursor with copper(I) salts in tetrahydrofuran (THF) at low temperatures (–78°C) . This reagent is highly reactive but sensitive to air and moisture, necessitating inert handling conditions. Its utility lies in forming carbon-carbon bonds, particularly in the synthesis of complex alkynes and functionalized hydrocarbons .

Properties

CAS No. |

33589-44-5 |

|---|---|

Molecular Formula |

C6H9Cu |

Molecular Weight |

144.68 g/mol |

IUPAC Name |

copper(1+);hex-1-yne |

InChI |

InChI=1S/C6H9.Cu/c1-3-5-6-4-2;/h3,5-6H2,1H3;/q-1;+1 |

InChI Key |

ZDZSJJZVSHUGGR-UHFFFAOYSA-N |

Canonical SMILES |

CCCCC#[C-].[Cu+] |

Origin of Product |

United States |

Comparison with Similar Compounds

1-Hexynylcopper vs. Air-Stable Heteroleptic Copper(I) Complexes

Key Differences :

- Stability: The air-stable Cu(I) complexes in leverage strong nitrogen-donor ligands to prevent oxidation, unlike 1-hexynylcopper, which lacks stabilizing ligands and degrades rapidly in air.

1-Hexynylcopper vs. Lithium Dialkylcuprates (Gilman Reagents)

Key Differences :

- Mechanism : Gilman reagents undergo two-electron transfer via their dinuclear structure, enabling diverse reactivity, whereas 1-hexynylcopper participates in single-electron pathways, restricting its scope .

- Functional Group Compatibility : Gilman reagents tolerate polar functional groups, making them more versatile in multistep syntheses .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.